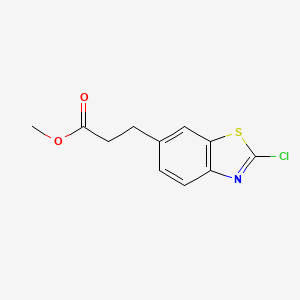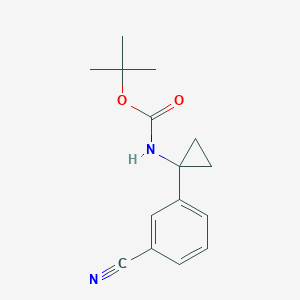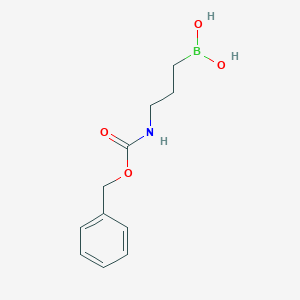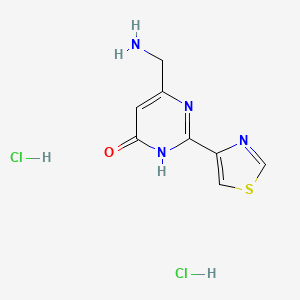![molecular formula C17H18Cl2N2O3 B13496466 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a chemical compound with significant potential in scientific research. It is known for its multifaceted applications and intriguing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxyphenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and their corresponding acids or alcohols .
Applications De Recherche Scientifique
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism by which 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid used as an intermediate in pharmaceuticals.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis and potential biological effects.
(3,4-Dimethoxyphenyl)acetic acid: A member of phenylacetic acids with various industrial applications.
Uniqueness
2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Propriétés
Formule moléculaire |
C17H18Cl2N2O3 |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
acetic acid;2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanimidamide |
InChI |
InChI=1S/C15H14Cl2N2O.C2H4O2/c16-13-6-3-11(7-14(13)17)9-20-12-4-1-10(2-5-12)8-15(18)19;1-2(3)4/h1-7H,8-9H2,(H3,18,19);1H3,(H,3,4) |
Clé InChI |
WYYTYNDQLOCAQC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1CC(=N)N)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


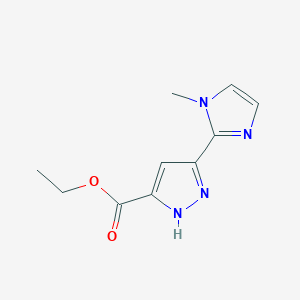
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
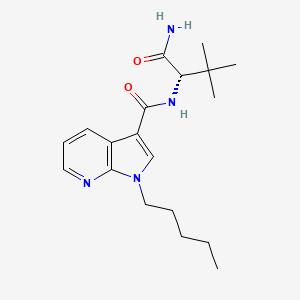
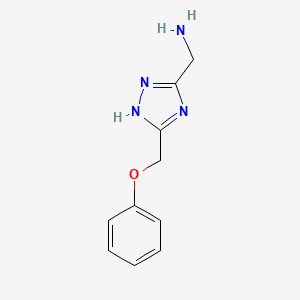
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)

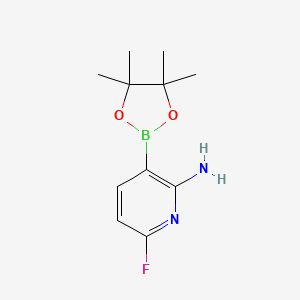
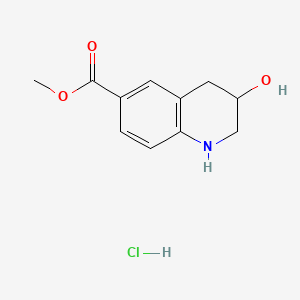
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)

